Cas no 1111101-71-3 (5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine)

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with an amine group at the 2-position and a 2,3-dimethoxyphenyl moiety at the 5-position. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a building block for drug discovery. The dimethoxy substitution on the phenyl ring enhances electronic and steric properties, which may influence binding affinity in target interactions. Its high purity and well-defined molecular architecture make it suitable for use in synthetic applications, including the development of kinase inhibitors or other biologically active molecules. The compound is typically characterized by NMR and HPLC to ensure quality and consistency.
5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine structure
1111101-71-3 structure
商品名:5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine
CAS番号:1111101-71-3
MF:C12H13N3O2
メガワット:231.250522375107
CID:6293794
PubChem ID:79022348

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • 1111101-71-3
    • EN300-764890
    • CS-0284679
    • 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine
    • AKOS017561526
    • インチ: 1S/C12H13N3O2/c1-16-10-5-3-4-9(11(10)17-2)8-6-14-12(13)15-7-8/h3-7H,1-2H3,(H2,13,14,15)
    • InChIKey: SVSFGPHDCNKADU-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C(=CC=CC=1C1=CN=C(N)N=C1)OC

計算された属性

  • せいみつぶんしりょう: 231.100776666g/mol
  • どういたいしつりょう: 231.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-764890-0.05g
5-(2,3-dimethoxyphenyl)pyrimidin-2-amine
1111101-71-3 95%
0.05g
$468.0 2024-05-22
Enamine
EN300-764890-2.5g
5-(2,3-dimethoxyphenyl)pyrimidin-2-amine
1111101-71-3 95%
2.5g
$1089.0 2024-05-22
Enamine
EN300-764890-0.5g
5-(2,3-dimethoxyphenyl)pyrimidin-2-amine
1111101-71-3 95%
0.5g
$535.0 2024-05-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355349-500mg
5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine
1111101-71-3 98%
500mg
¥15093.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355349-100mg
5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine
1111101-71-3 98%
100mg
¥13824.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355349-1g
5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine
1111101-71-3 98%
1g
¥18314.00 2024-08-09
Enamine
EN300-764890-5.0g
5-(2,3-dimethoxyphenyl)pyrimidin-2-amine
1111101-71-3 95%
5.0g
$1614.0 2024-05-22
Enamine
EN300-764890-1.0g
5-(2,3-dimethoxyphenyl)pyrimidin-2-amine
1111101-71-3 95%
1.0g
$557.0 2024-05-22
Enamine
EN300-764890-0.25g
5-(2,3-dimethoxyphenyl)pyrimidin-2-amine
1111101-71-3 95%
0.25g
$513.0 2024-05-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355349-2.5g
5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine
1111101-71-3 98%
2.5g
¥33415.00 2024-08-09

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine 関連文献

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amineに関する追加情報

Research Brief on 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine (CAS: 1111101-71-3): Recent Advances and Applications in Chemical Biology and Medicine

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine (CAS: 1111101-71-3) is a pyrimidine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been explored for its interactions with various biological targets, including kinases and other enzymes involved in critical cellular pathways. Recent studies have highlighted its role as a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

One of the key areas of research involving 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine is its potential as a kinase inhibitor. Kinases play a pivotal role in signal transduction and are often dysregulated in diseases such as cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit selective inhibition against specific kinase targets, with notable efficacy in preclinical models of breast cancer. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity and selectivity, paving the way for further development of kinase-targeted therapies.

In addition to its kinase inhibitory properties, 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine has also been investigated for its anti-inflammatory effects. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 revealed that this compound modulates the activity of key inflammatory mediators, such as NF-κB and COX-2, in vitro. These findings suggest its potential as a lead compound for the development of new anti-inflammatory agents, particularly for chronic inflammatory conditions where current therapies are limited by side effects or resistance.

The synthesis and characterization of 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine have also been a focus of recent studies. Advanced synthetic methodologies, including microwave-assisted reactions and flow chemistry, have been employed to improve the yield and purity of this compound. A 2023 paper in Tetrahedron Letters detailed a novel, scalable synthesis route that reduces the use of hazardous reagents and enhances the overall efficiency of production, making it more feasible for large-scale applications in drug discovery and development.

Looking ahead, the potential of 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine extends beyond its current applications. Ongoing research is exploring its utility in combination therapies, where it may synergize with existing drugs to enhance therapeutic outcomes. Furthermore, computational modeling and artificial intelligence-driven drug design are being leveraged to identify new derivatives with improved pharmacokinetic and pharmacodynamic profiles. These efforts underscore the compound's versatility and its growing importance in the field of chemical biology and medicine.

In conclusion, 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine (CAS: 1111101-71-3) represents a promising candidate for further investigation in drug discovery. Its dual role as a kinase inhibitor and anti-inflammatory agent, coupled with advances in synthetic methodologies, positions it as a valuable tool for addressing unmet medical needs. Future studies will likely focus on translational research to bridge the gap between preclinical findings and clinical applications, ultimately contributing to the development of next-generation therapeutics.

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